molecular formula C20H23N7O2 B2806837 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(2,3-dimethylphenoxy)ethanone CAS No. 1705062-05-0

1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(2,3-dimethylphenoxy)ethanone

Cat. No.: B2806837
CAS No.: 1705062-05-0
M. Wt: 393.451
InChI Key: SXWNYJZYHCLOSD-UHFFFAOYSA-N
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Description

This compound features a pyrimidine core substituted with a 1H-1,2,4-triazole moiety at position 6, linked to a piperazine ring at position 2. The piperazine is further functionalized with a 2-(2,3-dimethylphenoxy)ethanone group.

Properties

IUPAC Name

2-(2,3-dimethylphenoxy)-1-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N7O2/c1-15-4-3-5-17(16(15)2)29-11-20(28)26-8-6-25(7-9-26)18-10-19(23-13-22-18)27-14-21-12-24-27/h3-5,10,12-14H,6-9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXWNYJZYHCLOSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCC(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=NC=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(2,3-dimethylphenoxy)ethanone is a novel synthetic molecule that has garnered interest due to its potential biological activities. Its structure features a complex arrangement of heterocycles and functional groups, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its anti-microbial, anti-cancer, and neuropharmacological effects.

Chemical Structure and Properties

The molecular formula of the compound is C15H22N8OC_{15}H_{22}N_8O with a molecular weight of 330.39 g/mol. The presence of triazole and pyrimidine rings is significant in medicinal chemistry due to their roles in various biological processes.

Anti-Microbial Activity

Recent studies have indicated that compounds containing triazole and pyrimidine moieties exhibit significant anti-microbial properties. For instance, a related study demonstrated that derivatives with similar structures showed promising activity against Mycobacterium tuberculosis, with IC90 values ranging from 3.73 to 40.32 μM . The mechanism of action is believed to involve interference with nucleic acid synthesis and cell wall integrity.

Table 1: Anti-Microbial Activity of Related Compounds

CompoundTarget PathogenIC90 (μM)
Compound AM. tuberculosis3.73
Compound BM. tuberculosis4.00
Compound CM. tuberculosis40.32

Anti-Cancer Activity

The compound's potential as an anti-cancer agent has also been explored. In vitro studies have shown that similar triazole-containing compounds can induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle proteins . The ability to selectively target cancer cells while sparing normal cells is crucial for the development of effective cancer therapies.

Case Study: Triazole Derivatives in Cancer Treatment

A recent case study evaluated a series of triazole derivatives for their cytotoxic effects on various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values as low as 5 μM against breast cancer cells, suggesting potent anti-cancer activity .

Neuropharmacological Effects

There is growing evidence that piperazine derivatives can modulate neurotransmitter systems, particularly those involving serotonin and dopamine receptors. Research has shown that compounds with piperazine structures can act as selective antagonists or agonists at these receptors, influencing mood and behavior . The specific compound under review may exhibit similar neuropharmacological properties due to its structural components.

The mechanisms by which this compound exerts its biological effects are multifaceted:

  • Inhibition of Enzyme Activity : Compounds containing triazole rings often inhibit enzymes critical for microbial survival.
  • Receptor Modulation : The piperazine component may interact with neurotransmitter receptors, affecting signaling pathways involved in mood regulation.
  • Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells.

Scientific Research Applications

Antifungal Activity

Compounds containing the 1H-1,2,4-triazole scaffold have been extensively studied for their antifungal properties. Triazoles inhibit fungal cytochrome P450 enzymes, particularly lanosterol demethylase, which is crucial for ergosterol biosynthesis in fungal cell membranes. Several studies have demonstrated that derivatives of triazoles exhibit potent antifungal activity against various strains of fungi, including Candida and Aspergillus species .

Anticancer Potential

Research indicates that compounds like 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(2,3-dimethylphenoxy)ethanone may possess anticancer properties. For instance, related triazole derivatives have shown cytotoxic effects against several cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells . The mechanism often involves the induction of apoptosis and inhibition of tubulin polymerization .

Case Study 1: Antifungal Efficacy

In a study published in Frontiers in Microbiology, researchers evaluated various triazole derivatives for their antifungal activity against Candida albicans. The results indicated that certain modifications to the triazole ring significantly enhanced antifungal potency compared to standard treatments .

Case Study 2: Anticancer Activity

A recent investigation into triazole-piperazine hybrids demonstrated promising results in inhibiting tumor growth in vitro and in vivo models. The study highlighted that specific structural modifications led to increased selectivity towards cancer cells while minimizing toxicity to normal cells .

Comparison with Similar Compounds

Structural Analogues and Core Modifications

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name/ID/Reference Core Structure Key Substituents Reported Biological Activity
Target Compound Pyrimidine-triazole-piperazine 2,3-Dimethylphenoxy ethanone Not explicitly reported
Compound 7a–x Piperazine-sulfonyl-tetrazole Tetrazole-thio, substituted phenylsulfonyl Antiproliferative activity
Compound 11a–j Pyrimidine-piperazine-sulfonyl Substituted sulfonyl groups (e.g., CF₃, Cl) Synthetic focus; activity unspecified
920377-60-2 Triazolo-pyrimidine-piperazine 4-Ethoxyphenyl, phenoxy ethanone Structural analog; activity unspecified
w3 () Pyrimidine-piperazine-triazole 5-Methyl-1H-1,2,4-triazol-3-yl, chloro-pyrimidine Kinase inhibition (hypothesized)
1015525-17-3 Pyrazole-piperazine-methanone 2,3-Dimethylphenyl, 3-phenyl-1H-pyrazole Structural analog; commercial availability
Key Observations:

Core Heterocycles: The target compound’s pyrimidine-triazole core distinguishes it from sulfonyl-piperazine analogs (e.g., ). The triazole’s nitrogen-rich structure may enhance hydrogen bonding in biological targets compared to tetrazole or pyrazole systems. Compounds like 920377-60-2 share the triazolo-pyrimidine core but differ in substituents (ethoxy vs. dimethylphenoxy), impacting lipophilicity and steric bulk.

Substituent Effects: The 2,3-dimethylphenoxy group in the target compound increases lipophilicity (logP ~3.5 estimated) compared to ethoxy (logP ~2.8) or sulfonyl groups (logP ~1.5–2.0) . This may enhance membrane permeability but reduce solubility.

Synthetic Routes :

  • The target compound’s synthesis likely involves nucleophilic substitution (pyrimidine-piperazine coupling) and click chemistry (triazole formation), similar to methods in .
  • In contrast, sulfonyl-piperazine analogs are synthesized via sulfonylation reactions, which are less modular than triazole click chemistry.

Physicochemical Properties (Estimated)

Property Target Compound 920377-60-2 11a–j
Molecular Weight (g/mol) ~470 ~480 ~450–550
logP 3.5 2.8 1.5–2.5
Hydrogen Bond Acceptors 8 9 7–10
Rotatable Bonds 6 7 5–8

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves sequential functionalization of the triazolyl-pyrimidine core, followed by piperazine coupling and phenoxy-ethanone derivatization. Key steps include:
  • Triazole-Pyrimidine Formation : Reacting 6-chloropyrimidin-4-amine with 1H-1,2,4-triazole under reflux in dimethylformamide (DMF) with potassium carbonate as a base .
  • Piperazine Coupling : Using nucleophilic aromatic substitution (SNAr) with piperazine in ethanol at 80°C .
  • Phenoxy-Ethanone Attachment : Employing a Williamson ether synthesis between 2-(2,3-dimethylphenoxy)acetic acid and the intermediate amine, activated by carbodiimide coupling agents (e.g., EDC/HOBt) .
    Optimization : Vary solvents (DMF vs. acetonitrile), catalyst loading (e.g., palladium on carbon for hydrogenation steps), and purification methods (column chromatography vs. recrystallization) to improve yields (reported 45–68% in related syntheses) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm aromatic proton environments (e.g., triazole protons at δ 8.2–8.5 ppm, piperazine methylenes at δ 2.5–3.5 ppm) and ether linkages .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (C₂₅H₂₈N₇O₂) with <2 ppm error .
  • HPLC-PDA : Assess purity (>95%) using a C18 column with acetonitrile/water gradients; track retention time consistency against standards .

Advanced Research Questions

Q. How can researchers investigate the structure-activity relationship (SAR) of the triazolyl-pyrimidine core in modulating biological targets?

  • Methodological Answer :
  • Analog Synthesis : Prepare derivatives with substituent variations (e.g., replacing 2,3-dimethylphenoxy with methoxy or halogenated groups) .
  • Biological Assays : Test analogs in kinase inhibition assays (e.g., EGFR, VEGFR2) and compare IC₅₀ values. For example, a related triazolopyrimidine exhibited IC₅₀ = 12 nM against EGFR in vitro .
  • Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding modes to ATP pockets; validate with mutagenesis studies (e.g., T790M EGFR mutants) .

Q. What experimental strategies resolve contradictions in biological activity data across different models?

  • Methodological Answer :
  • Cross-Model Validation : Compare in vitro (cell-free kinase assays) and in vivo (xenograft tumor models) efficacy. For instance, a compound showing IC₅₀ = 50 nM in vitro but poor in vivo bioavailability may require formulation optimization (e.g., PEGylation) .
  • Dose-Response Analysis : Perform Hill slope calculations to distinguish target-specific effects from off-target toxicity .
  • Metabolite Profiling : Use LC-MS to identify active metabolites in plasma, which may explain discrepancies between models .

Q. What methodologies determine the compound’s pharmacokinetic properties, such as metabolic stability and membrane permeability?

  • Methodological Answer :
  • Microsomal Stability Assay : Incubate with liver microsomes (human/rat) and measure parent compound depletion over time (t₁/₂ < 30 min suggests rapid metabolism) .
  • Caco-2 Permeability : Assess apical-to-basolateral transport (Papp >1 ×10⁻⁶ cm/s indicates good intestinal absorption) .
  • Plasma Protein Binding : Use equilibrium dialysis to quantify unbound fraction (fu <5% may limit efficacy) .

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